molecular formula C14H13N3OS B185461 3-hydroxybenzaldehyde N-phenylthiosemicarbazone CAS No. 76572-75-3

3-hydroxybenzaldehyde N-phenylthiosemicarbazone

Cat. No.: B185461
CAS No.: 76572-75-3
M. Wt: 271.34 g/mol
InChI Key: NCHUSBPRQKECMH-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxybenzaldehyde N-phenylthiosemicarbazone is a Schiff base compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a benzylidene group attached to a hydrazinecarbothioamide moiety, with a phenyl group and a hydroxyl group on the benzylidene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxybenzaldehyde N-phenylthiosemicarbazone can be achieved through the condensation reaction between 3-hydroxybenzaldehyde and N-phenylhydrazinecarbothioamide. The reaction is typically carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80°C for several hours until the product precipitates out. The precipitate is then filtered, washed with ethanol, and dried under vacuum to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-hydroxybenzaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) and an electrophile like bromine (Br2).

Major Products

    Oxidation: The major product would be the corresponding benzaldehyde derivative.

    Reduction: The major product would be the corresponding amine.

    Substitution: The major products would depend on the electrophile used, such as brominated or nitrated derivatives.

Scientific Research Applications

3-hydroxybenzaldehyde N-phenylthiosemicarbazone has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which can be studied for their structural and spectroscopic properties.

    Biology: The compound has potential biological activities, including antimicrobial and antioxidant properties, making it a candidate for drug development.

    Medicine: Its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-hydroxybenzaldehyde N-phenylthiosemicarbazone involves its interaction with biological targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules. The hydroxyl and hydrazinecarbothioamide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(4-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide: Similar structure but with the hydroxyl group in the para position.

    (2E)-2-(3-methoxybenzylidene)-N-phenylhydrazinecarbothioamide: Similar structure but with a methoxy group instead of a hydroxyl group.

    (2E)-2-(3-hydroxybenzylidene)-N-methylhydrazinecarbothioamide: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

3-hydroxybenzaldehyde N-phenylthiosemicarbazone is unique due to the presence of both a hydroxyl group and a phenyl group, which can influence its chemical reactivity and biological activity. The specific positioning of the hydroxyl group on the benzylidene ring can also affect its interaction with biological targets and its overall stability.

Properties

CAS No.

76572-75-3

Molecular Formula

C14H13N3OS

Molecular Weight

271.34 g/mol

IUPAC Name

1-[(E)-(3-hydroxyphenyl)methylideneamino]-3-phenylthiourea

InChI

InChI=1S/C14H13N3OS/c18-13-8-4-5-11(9-13)10-15-17-14(19)16-12-6-2-1-3-7-12/h1-10,18H,(H2,16,17,19)/b15-10+

InChI Key

NCHUSBPRQKECMH-XNTDXEJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC(=CC=C2)O

SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CC(=CC=C2)O

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CC(=CC=C2)O

76572-75-3

Pictograms

Irritant

Origin of Product

United States

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